6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
Description
6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a substituted biphenyl derivative featuring:
- A fluorine atom at position 6 of the first benzene ring.
- A methyl group at position 4 of the first ring.
- A trifluoromethyl (-CF₃) group at position 3' of the second benzene ring.
- A primary amine (-NH₂) at position 3 of the first ring.
This compound’s structure combines electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methyl) groups, which influence its electronic, steric, and physicochemical properties. Such biphenyl amines are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c1-8-5-12(15)11(7-13(8)19)9-3-2-4-10(6-9)14(16,17)18/h2-7H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYNLAINPMVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC(=CC=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Biphenyl Core Formation
The construction of the biphenyl backbone is typically achieved via Suzuki-Miyaura coupling or direct arylation. Search results and highlight the use of palladium complexes, such as [Pd(bipy-6-OH)Br(C6F5)], in coupling aryl halides with arenes. For instance, the reaction of p-CF₃C₆H₄I with toluene at 130°C in the presence of cesium carbonate yields a mixture of ortho, meta, and para isomers of trifluoromethyl-substituted biphenyls . To adapt this for the target compound, 3-bromo-6-fluoro-4-methylaniline serves as one coupling partner, while 3'-trifluoromethylphenylboronic acid provides the trifluoromethyl group.
Optimization Notes :
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Catalyst loading (0.5–2 mol% Pd) and base selection (Cs₂CO₃ or K₃PO₄) significantly impact yield and regioselectivity .
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Solvents such as toluene or dioxane enhance coupling efficiency, while elevated temperatures (100–130°C) drive reaction completion .
Regioselective Introduction of the Amine Group
The amine group at position 3 is introduced via nitration followed by reduction or through Buchwald-Hartwig amination. Search result demonstrates the synthesis of biphenylamines using nitro intermediates. For example, 4-methyl-4'-(fluoro)-1,1'-biphenyl is synthesized via coupling and subsequently nitrated at position 3 using fuming HNO₃/H₂SO₄ . Reduction of the nitro group with H₂/Pd-C or SnCl₂/HCl yields the primary amine.
Alternative Route :
Buchwald-Hartwig amination employs a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (XPhos) to couple aryl halides with ammonia equivalents. This method avoids nitro intermediates, as shown in for 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine , where 3-bromobiphenyl reacts with NH₃ under catalytic conditions .
Functional Group Compatibility and Protecting Strategies
The methyl and trifluoromethyl groups necessitate careful handling during synthesis:
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Methyl Group Stability : The methyl substituent at position 4 remains intact under coupling and amination conditions, as evidenced by the synthesis of 4-methyl-4'-(t-butyl)-1,1'-biphenyl in .
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Trifluoromethyl Reactivity : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position, ensuring the amine forms ortho to it .
Protection of Amine : During biphenyl coupling, the amine is protected as a nitro group or tert-butyl carbamate (Boc) to prevent side reactions. For example, reports the use of Boc-protected intermediates in palladium-catalyzed reactions.
Bromination and Cross-Coupling of Methyl-Substituted Arenes
Search result details the bromination of 4-methyl-3-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) and AIBN in CCl₄, yielding 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid with 84% efficiency . This methodology is adaptable for introducing bromine at position 4 of the biphenyl core, enabling further functionalization via Suzuki coupling.
Final Assembly and Purification
The convergent synthesis involves:
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Coupling 3-bromo-6-fluoro-4-methylaniline with 3'-trifluoromethylphenylboronic acid under Suzuki conditions.
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Deprotecting the amine (if protected) or reducing nitro to amine.
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Purification via column chromatography (hexane:EtOAc = 2:1) and characterization by ¹⁹F NMR, ¹H NMR, and MS .
Representative Data :
Challenges and Isomer Control
The synthesis often yields ortho, meta, and para isomers, as observed in and . For example, coupling p-CF₃C₆H₄I with toluene produces a 1:11:5 ratio of isomers . To favor the desired 3'-trifluoromethyl isomer, sterically hindered ligands (e.g., bipy-6-OH) and excess arene are employed .
Scalability and Industrial Relevance
The protocols in demonstrate scalability, with brominations conducted on 10–20 mmol scales . Ethyl ester derivatives of 4-methyl-3-(trifluoromethyl)benzoic acid are synthesized in 96% yield using sulfuric acid catalysis, highlighting industrial feasibility .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related biphenyl amines:
Notes:
- Synthetic Yields : The trifluoromethyl group at the 3' or 4' position typically results in moderate yields (e.g., 75% for 4'-CF₃ vs. 49% for 4'-CF₃ benzamide derivatives) . Lower yields (7%) are observed in selenazolone derivatives due to steric and electronic challenges .
- Hazard Profiles : Fluorinated biphenyl amines often exhibit warnings for acute toxicity (H302) and skin/eye irritation (H315, H319). Substituent position impacts toxicity; nitro derivatives (e.g., 4-nitrobiphenyl) are more hazardous than fluorinated analogues .
Trifluoromethyl (-CF₃) Group
- Electronic Effects : Strong electron-withdrawing nature enhances electrophilic substitution resistance and stabilizes intermediates in cross-coupling reactions .
- Lipophilicity : Increases logP, improving membrane permeability in drug candidates.
Fluorine Atom
- Meta vs. Para Positioning: Fluorine at 6 (target compound) vs.
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in biological systems .
Methyl (-CH₃) Group
- Steric Hindrance : At position 4 (target compound), it may restrict rotational freedom of the biphenyl system, affecting binding to biological targets.
- Electron Donation : Moderately activates the aromatic ring toward electrophilic substitution.
Physicochemical and Thermodynamic Data
- 3-(Trifluoromethyl)benzenamine (monomeric analogue): Boiling Point: 187–189°C (Swarts, 1909). ΔfH°liquid: -290.4 kJ/mol (experimental) .
- Comparison: The biphenyl backbone in the target compound increases molecular weight and melting point compared to monomeric amines.
Biological Activity
6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets.
Chemical Structure and Properties
The chemical structure of 6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine can be represented as follows:
- IUPAC Name : 6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
- Molecular Formula : C13H9F4N
- Molecular Weight : 255.21 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of 6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine remains under investigation, but insights can be drawn from related compounds.
Anticancer Activity
Several studies focus on the anticancer potential of fluorinated biphenyl derivatives. For instance, a compound structurally related to 6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 8.47 | Induces apoptosis |
| Compound B | HeLa | 9.22 | Cell cycle arrest in G2 phase |
| Compound C | Jurkat | 4.64 | Inhibition of cell proliferation |
The biological activity of fluorinated compounds often involves interaction with key cellular targets such as enzymes and receptors. For example, docking studies suggest that similar compounds bind effectively to matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis.
Case Studies
A recent study evaluated the anticancer properties of a related compound using the MTT assay across different cell lines:
- Jurkat Cells : The compound exhibited an IC50 value of 4.64 µM, indicating potent cytotoxicity.
- HeLa Cells : An IC50 value of 9.22 µM was recorded, demonstrating significant growth inhibition.
- MCF-7 Cells : The compound showed an IC50 value of 8.47 µM after 48 hours of treatment.
These results highlight the potential for developing fluorinated biphenyl derivatives as therapeutic agents against cancer.
Q & A
Q. What synthetic routes are recommended for preparing 6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine, and how can reaction conditions be optimized for yield?
A common approach involves Suzuki-Miyaura cross-coupling between halogenated aryl precursors and fluorinated/trifluoromethyl-substituted boronic acids. For example, biphenyl amine derivatives are often synthesized via palladium-catalyzed coupling under inert atmospheres, with optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., toluene/ethanol mixtures) . Post-synthesis purification via extraction or column chromatography is critical, as demonstrated in analogous biphenyl amine syntheses where yields reached 92% after optimizing reaction time and temperature .
Q. How should researchers validate the structural identity and purity of this compound?
Use a combination of 1H/13C NMR to confirm substituent positions and fluorine coupling patterns (e.g., splitting due to adjacent fluorines) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95% is typical for research-grade material) . For example, 1H NMR signals at δ 7.93–7.85 ppm (aromatic protons) and δ 2.42 ppm (methyl group) align with structural features in related biphenyl amines .
Q. What safety protocols are essential for handling this compound in the laboratory?
Follow OSHA and ECHA guidelines: use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential amine reactivity. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed for derivatives of this compound across different assay systems?
Discrepancies may arise from assay-specific interference (e.g., solvent effects on fluorescence-based assays) or metabolic instability. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) and isotopic labeling (e.g., 13C/15N tracking) can clarify mechanisms . For instance, trifluoromethyl groups may enhance membrane permeability but reduce solubility, leading to variability in IC₅₀ values .
Q. What computational methods are suitable for predicting the reactivity or interaction profiles of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in electrophilic substitutions. Molecular docking (using software like AutoDock Vina) models interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating trifluoromethyl groups) . Validate predictions with experimental IR spectra and reaction kinetics .
Q. How can reaction byproducts or regiochemical ambiguities be minimized during synthesis?
Optimize protecting groups for the amine functionality (e.g., Boc or acetyl groups) to prevent undesired side reactions. Use meta-directing ligands in cross-coupling to enhance regioselectivity, as shown in modular flow systems for biphenyl amines . For example, steric hindrance from the trifluoromethyl group can be mitigated by adjusting catalyst loading and reaction pressure .
Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?
Prodrug design (e.g., masking the amine as a carbamate) enhances metabolic stability. Co-crystallization with cyclodextrins or liposomal encapsulation improves aqueous solubility, critical for pharmacokinetic studies . Stability assays (e.g., LC-MS monitoring in simulated gastric fluid) guide formulation adjustments .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported spectroscopic data (e.g., NMR shifts) for this compound?
Cross-reference solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibration. For example, biphenyl amine derivatives exhibit upfield shifts in aromatic protons when deuterated methanol is used . Reproduce spectra under standardized conditions and compare with published databases (e.g., ECHA or PubChem entries) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
